4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl is a chemical compound with the molecular formula and a molecular weight of 337.26 g/mol. It is classified as an organic compound primarily due to its biphenyl structure, which consists of two phenyl rings connected by a carbon-carbon bond, along with a bromo-substituted ethyl group. This compound is noteworthy in various fields of chemical research and application, particularly in organic synthesis and medicinal chemistry.
The synthesis of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl can be achieved through several methods, typically involving the bromination of 2-phenylethyl derivatives or biphenyl precursors. One common synthetic route involves the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice (e.g., dimethylformamide), and reaction time, are crucial for optimizing yield and purity.
The molecular structure of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl features:
C2=C(C(CC1=CC=CC=C1)Br)C=CC(=C2)C3=CC=CC=C3
ZQKZJXQKZVVYHN-UHFFFAOYSA-N
The compound can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives and exploring structure-activity relationships in medicinal chemistry.
The mechanism of action for compounds like 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl often involves interactions at specific biological targets. For instance:
Data on specific targets and pathways would require further experimental studies to elucidate its pharmacological profile.
Relevant data from experimental studies would provide insights into these properties.
The applications of 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl are diverse:
Research into its biological effects and potential therapeutic applications continues to expand its relevance in scientific studies.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5